Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate
Description
Methyl 3-{1H-pyrrolo[2,3-b]pyridin-5-yl}prop-2-enoate is a heterocyclic compound featuring a pyrrolopyridine core conjugated with an α,β-unsaturated ester group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The α,β-unsaturated ester moiety may enhance reactivity in Michael addition or cycloaddition reactions, while the pyrrolopyridine scaffold is associated with kinase inhibition and nucleic acid interactions in related compounds .
Properties
IUPAC Name |
methyl 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDITGRTPKJPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C2C(=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the acrylic acid methyl ester group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system. This is followed by esterification reactions to introduce the acrylic acid methyl ester group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines .
Scientific Research Applications
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific signaling cascades, which can lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and analogues from the evidence:
*Molecular formula inferred from structural analysis.
Key Observations:
Pharmacological Potential
- Kinase Inhibition : The pyrazolopyrimidine derivative shows high LRRK2 affinity, implying that substituents on the pyrrolopyridine ring (e.g., cyclopentyl groups) enhance target engagement. The target compound’s ester group may offer a site for prodrug modification.
- Druglikeness : The dimethylbenzamide in improves solubility and bioavailability compared to ester-containing analogues, highlighting a trade-off between reactivity and pharmacokinetics.
Biological Activity
Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
CAS Number: 1235865-77-6
The compound features a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities. The methyl ester group enhances solubility and bioavailability, making it a suitable candidate for pharmacological studies.
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine structure can interact with various biological targets. Notably, they have shown potential in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, derivatives of this scaffold have been reported to exhibit IC values in the nanomolar range against FGFR1, FGFR2, and FGFR3 .
Antitumor Activity
Several studies have investigated the antitumor properties of this compound and its derivatives:
- FGFR Inhibition: A derivative exhibited potent inhibitory activity against FGFRs, leading to reduced proliferation and increased apoptosis in breast cancer cell lines (IC values: FGFR1 - 7 nM; FGFR2 - 9 nM; FGFR3 - 25 nM) .
- Migration and Invasion: The same derivative significantly inhibited the migration and invasion of cancer cells by down-regulating matrix metalloproteinase 9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases 2 (TIMP2) .
Other Biological Activities
Beyond antitumor effects, compounds related to this compound have shown promise in other areas:
- Inhibition of TNIK: Some derivatives have demonstrated high inhibition against TNIK (TRAF2 and NCK interacting kinase), with IC values lower than 1 nM. This suggests potential applications in modulating immune responses .
- Antioxidant Properties: Certain pyrrolo derivatives have been evaluated for their antioxidant capabilities, contributing to cellular protection mechanisms .
Study on Breast Cancer Cells
In a study focused on breast cancer models, a specific derivative derived from this compound was tested for its effects on cell viability and apoptosis. The results indicated:
| Compound | IC (nM) | Effect |
|---|---|---|
| Derivative A | 7 | Inhibits FGFR1 |
| Derivative B | 9 | Inhibits FGFR2 |
| Derivative C | 25 | Inhibits FGFR3 |
The study concluded that these compounds could serve as promising leads for targeted cancer therapies .
Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of related pyrrolo compounds. The compounds were subjected to various assays to evaluate their ability to inhibit bacterial growth. Results indicated significant activity against multiple strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
This highlights the broad-spectrum potential of these compounds beyond oncology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
